REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]2[C:15](=[O:16])[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:6]2=[N:7][CH:8]=1.[Cl-].[NH+]1C=CC=CC=1>N1C=CC=CC=1>[OH:2][C:3]1[CH:4]=[C:5]2[C:15](=[O:16])[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:6]2=[N:7][CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.545 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(=NC1)C1=CC=CC=C1C2=O
|
Name
|
|
Quantity
|
5.89 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
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Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
while evaporating pyridine
|
Type
|
STIRRING
|
Details
|
further stirred
|
Type
|
TEMPERATURE
|
Details
|
with heating at 200° C. for 4 hr
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
water was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
This slurry was filtered
|
Type
|
CUSTOM
|
Details
|
the obtained solid was dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2C(=NC1)C1=CC=CC=C1C2=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.054 g | |
YIELD: CALCULATEDPERCENTYIELD | 10.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |